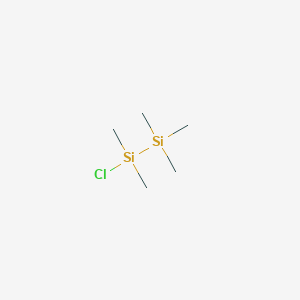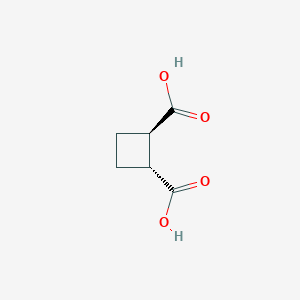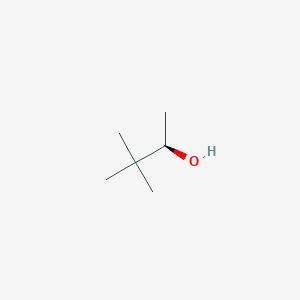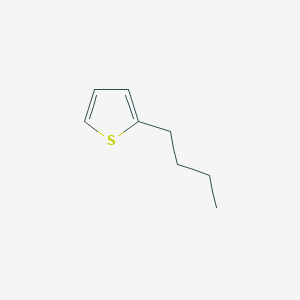
2-Butylthiophene
Vue d'ensemble
Description
2-Butylthiophene is a chemical compound with the molecular formula C8H12S . It has a molecular weight of 140.25 g/mol . It is also known by other names such as 2-n-Butylthiophene and THIOPHENE, 2-BUTYL .
Molecular Structure Analysis
The InChI string for 2-Butylthiophene is InChI=1S/C8H12S/c1-2-3-5-8-6-4-7-9-8/h4,6-7H,2-3,5H2,1H3 . Its canonical SMILES representation is CCCCC1=CC=CS1 . It has 0 hydrogen bond donors and 1 hydrogen bond acceptor .
Physical And Chemical Properties Analysis
2-Butylthiophene has a density of 1.0±0.1 g/cm³ . Its boiling point is 181.0±3.0 °C at 760 mmHg . The compound has a vapour pressure of 1.2±0.3 mmHg at 25°C . The enthalpy of vaporization is 40.0±3.0 kJ/mol . The flash point is 43.1±3.3 °C . The index of refraction is 1.512 . The molar refractivity is 43.5±0.3 cm³ . It has 3 freely rotating bonds .
Applications De Recherche Scientifique
Medicinal Chemistry
Thiophene and its substituted derivatives, including 2-Butylthiophene, are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Anti-Inflammatory
Thiophene moieties have been proven to be effective drugs in the present respective disease scenario. They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory .
Anti-Cancer
2-Butylthiophene is used as a raw material in the synthesis of anticancer agents . This shows the potential of 2-Butylthiophene in cancer research and treatment.
Anti-Atherosclerotic Agents
2-Butylthiophene is used in the synthesis of anti-atherosclerotic agents . This indicates the role of 2-Butylthiophene in cardiovascular research and the development of treatments for atherosclerosis.
Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This highlights the role of 2-Butylthiophene in the development of materials with improved resistance to corrosion.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests the potential of 2-Butylthiophene in the development of advanced electronic devices.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives play a significant role in the fabrication of organic light-emitting diodes (OLEDs) . This indicates the importance of 2-Butylthiophene in the production of high-efficiency lighting and display technologies.
Insecticides
2-Butylthiophene also acts as metal complexing agents and is used in the development of insecticides . This shows the potential of 2-Butylthiophene in pest control and agricultural applications.
Safety and Hazards
While specific safety and hazard information for 2-Butylthiophene is not available, general safety measures for handling similar chemical compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
2-butylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12S/c1-2-3-5-8-6-4-7-9-8/h4,6-7H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDZHERKKXUTOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163081 | |
| Record name | 2-n-Butylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butylthiophene | |
CAS RN |
1455-20-5 | |
| Record name | 2-Butylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1455-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-n-Butylthiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001455205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-n-Butylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-butylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.487 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structural incorporation of 2-butylthiophene in coal relate to the release of sulfur-containing gases during gasification?
A1: Research suggests that incorporating 2-butylthiophene into the structure of bituminous coal can significantly influence the types and quantities of sulfur-containing gases released during gasification. This is because the thermal decomposition of 2-butylthiophene can lead to the formation of various sulfurous gases, including hydrogen sulfide (H2S), sulfur dioxide (SO2), carbonyl sulfide (COS), and carbon disulfide (CS2). The specific distribution of these gases is influenced by the pyrolysis conditions and the presence of other functional groups within the coal matrix. Interestingly, studies have shown that the 2-butylthiophene fragment can undergo structural rearrangements during pyrolysis, converting into benzothiophene and other intermediate compounds. [] This highlights the dynamic nature of sulfur transformations within the coal structure at elevated temperatures.
Q2: Can you provide the structural characterization of 2-butylthiophene, including its molecular formula and weight?
A2: Certainly. 2-Butylthiophene is an organosulfur compound with the molecular formula C8H12S. Its molecular weight is 140.26 g/mol. Structurally, it consists of a thiophene ring – a five-membered aromatic ring containing a sulfur atom – with a butyl group attached at the 2-position.
Q3: What is known about the photochromic properties of diarylethenes containing a 2-butylthiophene moiety?
A3: Diarylethenes incorporating a 2-butylthiophene unit have shown promising photochromic behavior. For example, the compound 1-(5-cyan-1,2-dimethylpyrrole)-2-(5-aldehyde-2-butylthiophene) perfluorocyclopentene exhibits reversible photochromism, transitioning from colorless to blue upon exposure to UV light. [] This color change is attributed to a cyclization reaction induced by UV irradiation, forming a closed-ring isomer responsible for the blue color. Subsequent exposure to visible light triggers a cycloreversion reaction, regenerating the original colorless open-ring isomer. Notably, this photochromic system demonstrates excellent reaction kinetics in hexane solution, highlighting its potential for applications requiring reversible color switching.
Q4: Are there any known applications of 2-butylthiophene in the context of catalytic reactions, particularly those involving alkanes and hydrogen sulfide?
A5: While specific details about the catalytic applications of 2-butylthiophene are limited, research suggests its potential involvement in reactions concerning alkanes and hydrogen sulfide (H2S). For instance, studies have investigated the reactivity of C6-C8 alkanes in the presence of H2S on a chromium-containing catalyst, observing the formation of alkylthiophenes and aromatic hydrocarbons. [] This finding implies that 2-butylthiophene, being an alkylthiophene itself, might be generated as a product or participate as an intermediate in such catalytic reactions. Further exploration of these reactions could unveil valuable insights into the role of 2-butylthiophene in alkane transformations and sulfur incorporation processes.
Q5: Considering its presence in food flavorings, has the safety of 2-butylthiophene been evaluated for dietary intake?
A6: Yes, the European Food Safety Authority (EFSA) has conducted a safety assessment of 2-butylthiophene, among other thiophenes, as part of their evaluation of flavoring substances. [] Based on the available data and considering its estimated dietary intake, the Panel concluded that 2-butylthiophene does not raise safety concerns at current levels of consumption. The evaluation considered aspects such as structural-activity relationships, intake estimations using the Maximised Survey-derived Daily Intake (MSDI) approach, toxicological thresholds of concern, and available data on metabolism and toxicity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




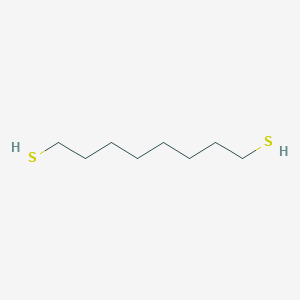
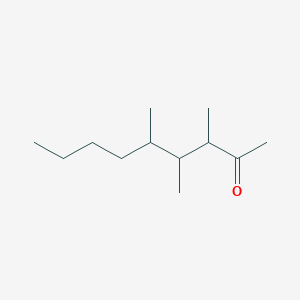


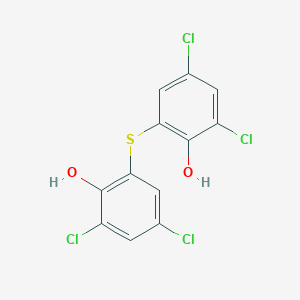

![7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B75334.png)
